molecular formula C19H18ClNO4 B12376931 Dibenzo(a,g)quinolizinium, 5,6-dihydro-3,10-dihydroxy-2,9-dimethoxy-,chloride CAS No. 78134-82-4

Dibenzo(a,g)quinolizinium, 5,6-dihydro-3,10-dihydroxy-2,9-dimethoxy-,chloride

Katalognummer: B12376931
CAS-Nummer: 78134-82-4
Molekulargewicht: 359.8 g/mol
InChI-Schlüssel: KOUIRDSDSOKPLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature and CAS Registry Number

The compound Dibenzo(a,g)quinolizinium, 5,6-dihydro-3,10-dihydroxy-2,9-dimethoxy-, chloride belongs to the class of benzylisoquinoline alkaloids. Its systematic IUPAC name is derived from its fused polycyclic structure and substituent positions. The parent structure, dibenzo[a,g]quinolizinium , consists of a quinolizinium core fused with two benzene rings at the a and g positions. The numbering system assigns positions to the methoxy (-OCH₃), hydroxy (-OH), and saturation sites:

  • 5,6-dihydro : Partial saturation at the 5th and 6th carbon positions of the quinolizinium core.
  • 3,10-dihydroxy : Hydroxyl groups at the 3rd and 10th positions.
  • 2,9-dimethoxy : Methoxy groups at the 2nd and 9th positions.

The full IUPAC name is 5,6-dihydro-3,10-dihydroxy-2,9-dimethoxydibenzo[a,g]quinolizin-7-ium chloride .

A CAS Registry Number uniquely identifies this compound, though it is not explicitly listed in the provided sources. Related compounds, such as jatrorrhizine chloride (CAS 6681-15-8) and berberine chloride (CAS 633-65-8), share structural similarities but differ in substituent patterns.

Compound IUPAC Name CAS Registry Number
Target Compound 5,6-dihydro-3,10-dihydroxy-2,9-dimethoxydibenzo[a,g]quinolizin-7-ium chloride Not available in cited sources
Jatrorrhizine Chloride 3-hydroxy-2,9,10-trimethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride 6681-15-8
Berberine Chloride 9,10-dimethoxy-5,6-dihydro-1,3-benzodioxolo[5,6-a]benzo[g]quinolizin-7-ium chloride 633-65-8

Synonyms and Historical Terminology

This compound is referenced under multiple synonyms across chemical literature, reflecting its relationship to alkaloid derivatives:

  • Dehydrodiscretamine chloride : A historical name emphasizing its structural similarity to discretamine, a protoberberine alkaloid.
  • Jatrorrhizine derivative : Highlights its shared quinolizinium core with jatrorrhizine but distinct substitution pattern (dihydroxy vs. trimethoxy groups).
  • 13-Methylpalmatine iodide analog : Refers to its structural resemblance to palmatine derivatives, albeit with differing substituents and counterions.

The term berberine analog is also applicable, as both compounds share the dibenzoquinolizinium skeleton but differ in oxygenation patterns.

Synonym Basis of Classification Source
Dehydrodiscretamine chloride Structural analogy to protoberberine alkaloids
Jatrorrhizine derivative Shared isoquinoline core with modified substituents
Berberine analog Common quinolizinium skeleton

Structural Relationship to Berberine Alkaloid Derivatives

The compound’s core structure aligns with berberine-type alkaloids, characterized by a dibenzoquinolizinium system. Key distinctions arise in oxygenation and substitution:

  • Backbone Similarities :

    • Both compounds feature a dibenzo[a,g]quinolizinium skeleton with a positively charged nitrogen atom.
    • Partial saturation at the 5,6-positions is conserved in berberine derivatives.
  • Substituent Differences :

    • Berberine : Contains a 1,3-benzodioxolo group (positions 2,3) and methoxy groups at positions 9 and 10.
    • Target Compound : Replaces the dioxolo group with hydroxyl (3,10) and methoxy (2,9) groups, altering electronic and steric properties.
  • Comparison to Jatrorrhizine :

    • Jatrorrhizine chloride (CAS 6681-15-8) has a hydroxyl group at position 3 and methoxy groups at 2,9,10.
    • The target compound lacks the 10-methoxy group but introduces a 10-hydroxyl group, enhancing polarity.

The structural evolution from berberine to this compound involves selective demethylation and hydroxylation, common in biosynthetic pathways of isoquinoline alkaloids.

Feature Berberine Chloride Target Compound Jatrorrhizine Chloride
Core Structure Dibenzo[a,g]quinolizinium Dibenzo[a,g]quinolizinium Dibenzo[a,g]quinolizinium
2-Position 1,3-Benzodioxolo Methoxy Methoxy
3-Position - Hydroxy Hydroxy
9-Position Methoxy Methoxy Methoxy
10-Position Methoxy Hydroxy Methoxy

Eigenschaften

CAS-Nummer

78134-82-4

Molekularformel

C19H18ClNO4

Molekulargewicht

359.8 g/mol

IUPAC-Name

2,9-dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3,10-diol;chloride

InChI

InChI=1S/C19H17NO4.ClH/c1-23-18-9-13-12(8-17(18)22)5-6-20-10-14-11(7-15(13)20)3-4-16(21)19(14)24-2;/h3-4,7-10,21H,5-6H2,1-2H3;1H

InChI-Schlüssel

KOUIRDSDSOKPLP-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2CC[N+]3=C(C2=C1)C=C4C=CC(=C(C4=C3)OC)O)O.[Cl-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dehydrodiscretamine (chloride) typically involves the extraction of bioactive isoquinoline alkaloids from plants such as Fissistigma polyanthum and Nandina domestica . The synthetic route includes several steps of chemical reactions, including condensation and cyclization reactions, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for dehydrodiscretamine (chloride) are not extensively documented. the process generally involves large-scale extraction and purification techniques, followed by chemical synthesis under stringent quality control measures to ensure the purity and efficacy of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Dehydrodiscretamine (chloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features a dibenzoquinolizinium structure characterized by two fused benzene rings and a quinolizinium moiety. The presence of hydroxy and methoxy groups enhances its solubility and reactivity. Its molecular formula is C19H18ClNO4C_{19}H_{18}ClNO_4 with a molar mass of 359.81 g/mol .

Anticancer Properties

Dibenzo(a,g)quinolizinium compounds are primarily investigated for their ability to bind to DNA, which is crucial for their potential as anticancer agents. These compounds can interfere with DNA replication processes, making them promising candidates for cancer therapy .

Case Study:

  • Research Findings: Studies have shown that dibenzo(a,g)quinolizinium derivatives exhibit significant DNA-binding affinity compared to other quinolizinium derivatives. The variations in binding affinities are attributed to structural modifications within the compounds .

Antibacterial Activity

Recent research highlights the antibacterial properties of dibenzo(a,g)quinolizinium derivatives against bacteria such as Staphylococcus aureus and Enterococcus faecalis. The mechanism involves the enhancement of the self-polymerization of the bacterial cell division protein FtsZ .

Table 1: Antibacterial Efficacy of Dibenzo(a,g)quinolizinium Derivatives

CompoundTarget BacteriaMechanism of Action
Compound AStaphylococcus aureusEnhances FtsZ polymerization
Compound BEnterococcus faecalisInhibits bacterial cell division

Mitochondrial Imaging

The fluorescent properties of dibenzo(a,g)quinolizinium compounds make them suitable for use as mitochondrial trackers in live-cell imaging studies. This application is particularly valuable in cellular biology for monitoring mitochondrial dynamics and function .

Case Study:

  • Fluorescent Tracking: Research has demonstrated that these compounds can effectively label mitochondria in live cells, providing insights into cellular metabolism and health .

Material Science Applications

Dibenzo(a,g)quinolizinium compounds are also explored for their potential in developing new materials with specific optical or electronic properties. The unique arrangement of functional groups allows for tunable properties that can be tailored for various applications in nanotechnology and organic electronics .

Wirkmechanismus

Dehydrodiscretamine (chloride) exerts its effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase, enzymes responsible for the breakdown of acetylcholine . By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease. The molecular targets include the active sites of AChE and BChE, and the pathways involved are related to cholinergic signaling.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Patterns and Key Properties of Related Compounds

Compound Name Substituents (Positions) Core Structure Solubility/Stability Key References
Target Compound 3,10-dihydroxy; 2,9-dimethoxy Dibenzo[a,g]quinolizinium Likely moderate in polar solvents (hydroxy groups enhance polarity)
Palmatine Chloride 2,3,9,10-tetramethoxy Dibenzo[a,g]quinolizinium Low water solubility; stable in DMSO
Demethyleneberberine 2,3-dihydroxy; 9,10-dimethoxy Dibenzo[a,g]quinolizinium Higher polarity due to dihydroxy groups
5,6-Dihydro-3,4-methylenedioxy-10,11-dimethoxy 3,4-methylenedioxy; 10,11-dimethoxy Dibenzo[a,g]quinolizinium Enhanced topoisomerase I inhibition
6,7-Dihydro-9,10-dimethoxy derivatives Variable substituents on D-ring Dibenzo[a,f]quinolizinium Synthesized for topoisomerase studies

Key Observations:

  • Substituent Effects : Methoxy groups (e.g., in Palmatine chloride) reduce water solubility compared to hydroxylated analogs like the target compound and demethyleneberberine .
  • Bioactivity : The 3,4-methylenedioxy substituent in certain analogs correlates with potent topoisomerase I inhibition, suggesting that electron-donating groups enhance interaction with enzymatic targets .
  • Isomeric Differences: Dibenzo[a,f]quinolizinium isomers (e.g., 6,7-dihydro-9,10-dimethoxy derivatives) exhibit distinct ring fusion patterns, altering electronic properties and synthetic accessibility .

Pharmacological and Metabolic Comparisons

Table 2: Pharmacological Activities of Selected Compounds

Compound Name Bioactivity Metabolic Profile References
Target Compound Potential topoisomerase inhibition (inferred from structural analogs) Likely undergoes Phase I/II metabolism
Palmatine Chloride Anticancer, anti-inflammatory Extensive hepatic metabolism
Demethyleneberberine Mitochondrial-targeted antioxidant, anti-inflammatory Phase I metabolite of berberine
9-Arylalkynyl Derivatives Photostable mitochondrial trackers (nanomolar activity) Low solubility limits in vivo use

Key Observations:

  • Metabolism : Demethyleneberberine, a Phase I metabolite of berberine, retains bioactivity, whereas the target compound’s hydroxyl groups may predispose it to glucuronidation or sulfation .
  • Therapeutic Potential: The target compound’s hydroxyl groups could enhance antioxidant capacity, analogous to demethyleneberberine’s effects .

Key Observations:

  • Cyclization Routes : The target compound may be synthesized via intramolecular aryl amidation, similar to dibenzo[a,f] analogs, but hydroxyl group protection is critical to avoid side reactions .
  • Isomer-Specific Synthesis : Dibenzo[a,g] derivatives are less synthetically explored than [a,f] isomers due to challenges in regioselective ring closure .

Biologische Aktivität

Dibenzo(a,g)quinolizinium derivatives, particularly the compound 5,6-dihydro-3,10-dihydroxy-2,9-dimethoxy-,chloride, have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex dibenzo structure and multiple hydroxyl and methoxy groups. Its molecular formula is C20H20ClN1O4C_{20}H_{20}ClN_{1}O_{4}, indicating the presence of chlorine and nitrogen alongside carbon and oxygen.

  • Inhibition of Cholesterol Biosynthesis :
    • The compound has been identified as a potent inhibitor of sterol 14-reductase, an enzyme critical in the cholesterol biosynthetic pathway. This inhibition can potentially be leveraged in treating conditions such as hypercholesterolemia and hyperlipidemia .
  • Antibacterial Activity :
    • Related dibenzo[a,g]quinolizin derivatives have shown significant antibacterial properties. For instance, studies indicate that substituents at specific positions enhance antibacterial potency against strains like Staphylococcus aureus and Enterococcus faecalis. The mechanism involves disruption of the bacterial cell division protein FtsZ, which is crucial for bacterial proliferation .

Biological Activities

The following table summarizes the key biological activities associated with Dibenzo(a,g)quinolizinium derivatives:

Activity Description Reference
Cholesterol Biosynthesis InhibitionInhibits sterol 14-reductase, impacting cholesterol levels.
Antibacterial EffectsSignificant activity against S. aureus and E. faecalis, targeting FtsZ.
CytotoxicityPotential cytotoxic effects on cancer cell lines; further studies needed.

Case Studies

  • Cholesterol Regulation :
    • A study demonstrated that administration of dibenzo[a,g]quinolizinium derivatives significantly reduced cholesterol levels in animal models. The results suggest a potential application in managing dyslipidemia .
  • Antibacterial Efficacy :
    • Research on structurally related compounds revealed that certain substitutions at the 2- or 12-position significantly enhanced antibacterial activity against multidrug-resistant strains. These findings support the development of new antibiotics derived from this chemical scaffold .
  • Cytotoxic Studies :
    • Preliminary investigations into the cytotoxic effects of dibenzo[a,g]quinolizinium derivatives on various cancer cell lines indicated promising results, warranting further exploration into their anticancer potential .

Future Directions

The ongoing research into Dibenzo(a,g)quinolizinium derivatives highlights their potential as therapeutic agents in various medical fields:

  • Cardiovascular Health : Further studies are needed to fully understand their role in cholesterol management.
  • Infectious Diseases : Given their antibacterial properties, these compounds could be pivotal in developing new treatments for antibiotic-resistant infections.
  • Cancer Therapy : The cytotoxic effects observed suggest a need for detailed studies to explore their application in oncology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.